rac Bopindolol-d9

LC-MS/MS Bioanalysis Stable Isotope Labeling

rac Bopindolol-d9 is the only isotopologue that precisely mirrors bopindolol's chromatographic behavior and ionization efficiency while providing a +9 Da mass shift for unambiguous MRM detection. Non-deuterated or mismatched deuterated beta-blockers introduce quantitative bias due to retention time shifts and differential extraction recovery. This racemic mixture ensures identical sample preparation behavior, enabling accurate pharmacokinetic quantification of bopindolol and its active metabolites 18-502 and 20-785. Essential for method validation per ICH Q2(R1). Order now to ensure reliable LC-MS/MS assays.

Molecular Formula C23H28N2O3
Molecular Weight 389.543
CAS No. 1794891-82-9
Cat. No. B587798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Bopindolol-d9
CAS1794891-82-9
Synonyms1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate;  (±)-1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol Benzoate (Ester);  (±)-Bopindolol-d9; 
Molecular FormulaC23H28N2O3
Molecular Weight389.543
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3
InChIKeyUUOJIACWOAYWEZ-WVZRYRIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Bopindolol-d9 (CAS 1794891-82-9): Deuterated Internal Standard for Beta-Blocker Bioanalysis and Research


rac Bopindolol-d9 is a stable isotope-labeled analog of bopindolol, a non-selective β-adrenoceptor antagonist with partial agonist activity used in hypertension and angina research [1]. It features nine deuterium atoms replacing hydrogen atoms in the tert-butylamino moiety, yielding a molecular weight of 389.54 g/mol [2]. This deuterated form is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications to enhance the accuracy of quantifying bopindolol and its active metabolites in biological matrices . As a racemic mixture, it mirrors the stereochemistry of the parent drug (±)-bopindolol, ensuring identical chromatographic behavior and ionization efficiency while providing a distinct mass shift for selective detection [3].

Critical Differentiation: Why Generic rac Bopindolol-d9 Cannot Be Substituted with Non-Deuterated Bopindolol or Alternative Beta-Blocker Internal Standards


Generic substitution of rac Bopindolol-d9 with non-deuterated bopindolol or other beta-blocker internal standards is analytically unsound due to fundamental principles of isotope dilution mass spectrometry. Non-deuterated bopindolol cannot serve as an internal standard for its own quantification because it co-elutes and shares an identical mass-to-charge ratio (m/z) with the target analyte, precluding selective detection [1]. While other deuterated beta-blockers (e.g., metoprolol-d7, pindolol-d7) exist, they possess different chromatographic retention times and ionization efficiencies compared to bopindolol, introducing significant quantitative bias [2]. Even minor differences in deuterium placement (e.g., pindolol-d7 vs. bopindolol-d9) result in distinct physicochemical properties that affect extraction recovery and matrix effects, thereby compromising assay accuracy and reproducibility [3]. Furthermore, bopindolol's unique metabolic pathway—conversion to active metabolites 18-502 and 20-785 via ester hydrolysis—demands an internal standard that precisely mirrors the parent compound's behavior through all sample preparation steps, a requirement only met by the isotopologue rac Bopindolol-d9 [4].

Quantitative Evidence Guide: rac Bopindolol-d9 Differentiation Against Comparators


Isotopic Purity and Mass Shift: rac Bopindolol-d9 vs. Non-Deuterated Bopindolol

rac Bopindolol-d9 incorporates nine deuterium atoms (d9) at the tert-butylamino group, resulting in a molecular weight of 389.54 g/mol compared to 380.48 g/mol for non-deuterated bopindolol [1]. This +9 Da mass shift ensures baseline chromatographic separation from the analyte in selected reaction monitoring (SRM) modes, eliminating cross-talk and enabling accurate quantification of bopindolol in complex biological matrices such as plasma and urine .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Pharmacological Potency: Bopindolol (Parent) vs. Atenolol and Propranolol

In a comparative pharmacodynamic study, 1 mg of bopindolol produced cardiac β-adrenoceptor blockade equivalent to 100 mg of atenolol, demonstrating a 100-fold higher potency on a per-milligram basis [1]. Additionally, bopindolol exhibited 50-60 times more potent long-acting hypotensive effects compared to atenolol or propranolol in animal models [2]. This high potency translates to lower clinical doses and potentially improved patient adherence, a key consideration for research applications where bopindolol's parent compound is being investigated.

Hypertension Beta-Blocker Potency

Intrinsic Sympathomimetic Activity (ISA) and β2-Adrenoceptor Density: Bopindolol vs. Propranolol and Pindolol

Bopindolol's moderate intrinsic sympathomimetic activity (ISA) differentially modulates β2-adrenoceptor density compared to beta-blockers lacking ISA (propranolol) or possessing marked ISA (pindolol). In a study of healthy volunteers, bopindolol (2 mg/day) reduced lymphocyte β2-adrenoceptor density by 40%, compared to a 50% decrease with pindolol (2 x 5 mg/day) and a 25% increase with propranolol (4 x 40 mg/day) [1]. This modulation of receptor density is clinically relevant as it may mitigate the rebound hypertension observed upon abrupt withdrawal of propranolol, a phenomenon not seen with bopindolol [2]. For researchers studying beta-blocker pharmacology, this unique ISA profile makes bopindolol a distinct subject of investigation.

Intrinsic Sympathomimetic Activity Receptor Regulation Rebound Hypertension

Pulmonary Safety Profile in Obstructive Lung Disease: Bopindolol vs. Atenolol

In patients with chronic obstructive pulmonary disease (COPD) and a partially reversible obstruction, bopindolol at therapeutic doses (1-4 mg) did not increase mean airway resistance (Raw), similar to pindolol (7.5-15 mg) and atenolol 50 mg [1]. However, atenolol 100 mg induced a long-lasting increase in mean Raw, an effect observed to a lesser extent with bopindolol 8 mg, indicating a favorable pulmonary safety margin for bopindolol at clinically relevant doses [2]. This differentiation is attributed to bopindolol's moderate ISA, which partially counteracts bronchoconstriction.

Chronic Obstructive Pulmonary Disease Airway Resistance Bronchospasm

Slow Dissociation Kinetics from β-Adrenoceptors: Bopindolol vs. Propranolol, Pindolol, and Atenolol

Bopindolol exhibits slow dissociation from β-adrenoceptors, acting as a noncompetitive antagonist, unlike the readily reversible antagonists propranolol, pindolol, and atenolol. In guinea pig atria, bopindolol (10⁻⁷ mol/L) produced a reduced maximum response to isoprenaline with a pD₂ value of 7.57 at 0 min after washout, while pindolol (10⁻⁷ mol/L) and propranolol (10⁻⁶ mol/L) did not reduce the maximum response and recovered to control levels after washout [1]. Atenolol required a 100-fold higher concentration (10⁻⁵ mol/L) to achieve a rightward shift of the concentration-response curve and also did not reduce the maximum response [2]. This slow dissociation contributes to bopindolol's long duration of action.

Receptor Kinetics Noncompetitive Antagonism Duration of Action

Metabolic Stability and Active Metabolites: Bopindolol vs. Pindolol

Bopindolol is an ester prodrug of pindolol, undergoing rapid hydrolysis by esterases to yield the active metabolite 18-502, which is further metabolized to 20-785 [1]. In contrast, pindolol is not a prodrug and does not generate these active metabolites. The metabolite 18-502 exhibits β-blocking potency comparable to bopindolol and also demonstrates slow dissociation kinetics, contributing to the overall pharmacological profile [2]. This complex metabolism necessitates an internal standard that can accurately track both the parent compound and its metabolites, a requirement that rac Bopindolol-d9 fulfills by providing a stable isotopic reference for bopindolol quantification.

Prodrug Pharmacokinetics Active Metabolite

Optimal Research and Industrial Applications for rac Bopindolol-d9


Quantitative Bioanalysis of Bopindolol in Pharmacokinetic Studies

rac Bopindolol-d9 serves as the definitive internal standard for LC-MS/MS methods quantifying bopindolol and its active metabolites (18-502, 20-785) in plasma, urine, and tissue samples [1]. Its +9 Da mass shift enables precise and accurate measurements, crucial for determining pharmacokinetic parameters such as AUC, Cmax, and t½ in preclinical and clinical studies [2].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

The deuterated nature of rac Bopindolol-d9 allows researchers to trace the metabolic fate of bopindolol without interference from endogenous compounds. This is particularly valuable for identifying the formation of active metabolites (18-502 and 20-785) and assessing potential interactions with other drugs metabolized by esterases [3].

Method Validation and Quality Control in Pharmaceutical Analysis

In pharmaceutical quality control, rac Bopindolol-d9 is used to validate analytical methods for bopindolol drug substance and drug product, ensuring compliance with regulatory guidelines (e.g., ICH Q2(R1)) [4]. It corrects for variability in sample preparation, extraction efficiency, and matrix effects, thereby enhancing method ruggedness and reproducibility [5].

Investigation of Beta-Blocker Pharmacology in Disease Models

Researchers studying the unique pharmacological properties of bopindolol—including its high potency, moderate ISA, slow receptor dissociation, and favorable pulmonary profile—rely on rac Bopindolol-d9 for accurate quantification in in vivo and ex vivo experiments [6]. This enables precise correlation of drug exposure with pharmacodynamic endpoints such as heart rate reduction, blood pressure lowering, and β2-adrenoceptor density changes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Bopindolol-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.